molecular formula C11H15NO2 B13544567 methyl (3S)-3-amino-3-(4-methylphenyl)propanoate

methyl (3S)-3-amino-3-(4-methylphenyl)propanoate

Cat. No.: B13544567
M. Wt: 193.24 g/mol
InChI Key: PNLNOOURNGVKGL-JTQLQIEISA-N
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Description

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of propanoic acid and features an amino group and a methylphenyl group. This compound is used primarily in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (3S)-3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro or imino derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new compounds.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methylphenyl)propanoate: Lacks the amino group, making it less reactive in certain biochemical contexts.

    3-Amino-3-(4-methylphenyl)propanoic acid: The carboxylic acid form, which is more polar and may have different solubility properties.

    4-Methylpropiophenone: An aromatic ketone with different reactivity and applications.

Uniqueness

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of both an amino group and an ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

PNLNOOURNGVKGL-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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